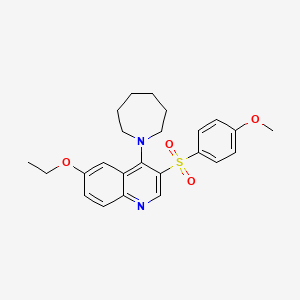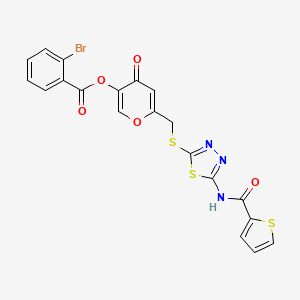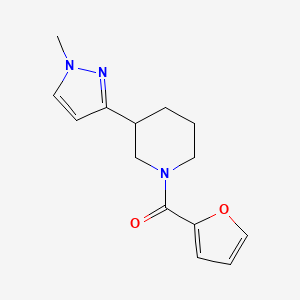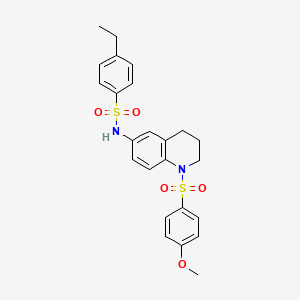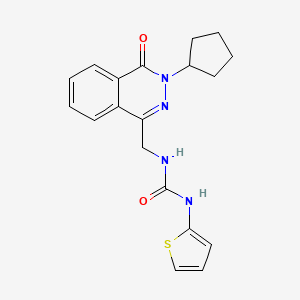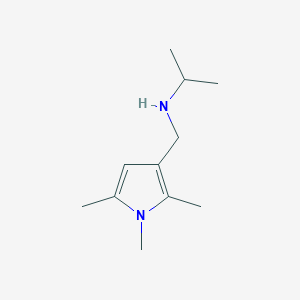
N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine” is a chemical compound with the molecular formula C11H20N2 . It has an average mass of 180.290 Da and a monoisotopic mass of 180.162643 Da . This compound is available for research use and not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of “N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine” is based on a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring in this compound is substituted with three methyl groups at the 1, 2, and 5 positions .Wissenschaftliche Forschungsanwendungen
Novel Routes to Pyrroles
Research has established a novel synthetic pathway to 1,2,4-trisubstituted pyrroles through the reaction of 2-(acylmethylene)propanediol diacetates under palladium catalysis with primary amines, leading to moderate to good yields. This method extends the scope of known furan syntheses, showing the versatility of pyrrole derivatives in synthetic chemistry (Friedrich, Wächtler, & Meijere, 2002).
Catalytic Amination of Biomass-Based Alcohols
Another significant application involves the catalytic amination of biomass-based alcohols to produce key intermediates for agrochemicals, pharmaceuticals, and other industrial products. This process highlights the importance of amine derivatives in developing sustainable chemical processes (Pera‐Titus & Shi, 2014).
Synthesis and Bioactivity of Pyrazole Derivatives
The synthesis and characterization of pyrazole derivatives, with subsequent identification of antitumor, antifungal, and antibacterial pharmacophore sites, demonstrate the compound's potential in medicinal chemistry. These findings suggest a broad spectrum of bioactivities that could lead to new therapeutic agents (Titi et al., 2020).
Eigenschaften
IUPAC Name |
N-[(1,2,5-trimethylpyrrol-3-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-8(2)12-7-11-6-9(3)13(5)10(11)4/h6,8,12H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRDQIXBDLFMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CNC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2829377.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)
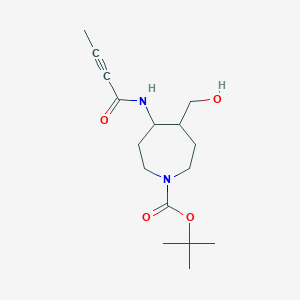
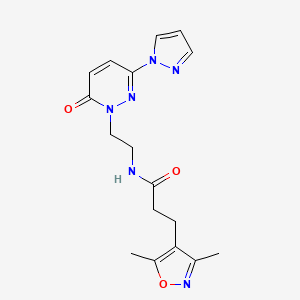
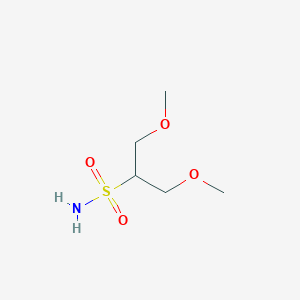
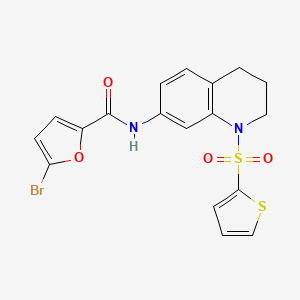
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2829389.png)
![6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2829390.png)

